D-Ribose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

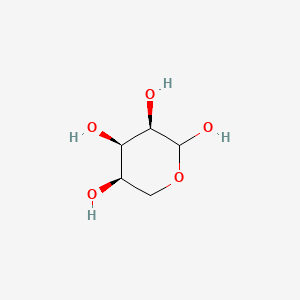

D-Ribose is a naturally occurring pentose sugar with the chemical formula C(5)H({10})O(_5). It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). This compound plays a vital role in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells, and is essential for various biological processes, including genetic coding, decoding, regulation, and expression of genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through several methods, including:

Fermentation: This is the most common industrial method, where glucose is converted to this compound using microbial fermentation. Specific strains of bacteria, such as Bacillus subtilis, are employed under controlled conditions to optimize yield.

Chemical Synthesis: this compound can also be synthesized chemically from glucose through a series of reactions involving isomerization and reduction. This method, however, is less common due to its complexity and lower yield compared to fermentation.

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation due to its efficiency and cost-effectiveness. The process involves:

Cultivation of Microorganisms: Selected bacterial strains are cultured in a nutrient-rich medium.

Fermentation: Glucose is added to the culture, and the bacteria convert it to this compound over several days.

Purification: The resulting mixture is purified through filtration, crystallization, and drying to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: D-Ribose undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ribonic acid using oxidizing agents such as nitric acid.

Reduction: Reduction of this compound can yield ribitol, a sugar alcohol, using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions to form derivatives such as ribose-5-phosphate, an important intermediate in nucleotide biosynthesis.

Common Reagents and Conditions:

Oxidation: Nitric acid, under controlled temperature and pH conditions.

Reduction: Sodium borohydride in an aqueous or alcoholic solution.

Substitution: Phosphorylation reactions using phosphoric acid or its derivatives under enzymatic or chemical catalysis.

Major Products:

Ribonic Acid: Formed through oxidation.

Ribitol: Formed through reduction.

Ribose-5-Phosphate: Formed through phosphorylation, a key intermediate in the pentose phosphate pathway.

Scientific Research Applications

D-Ribose has extensive applications in various fields:

Chemistry: Used as a starting material for the synthesis of nucleotides and nucleosides.

Biology: Essential for the synthesis of RNA and ATP, playing a critical role in cellular metabolism and energy production.

Medicine: Used in the treatment of conditions such as chronic fatigue syndrome, fibromyalgia, and myocardial ischemia. It helps improve cellular energy levels and supports heart function.

Industry: Employed in the production of health supplements, energy drinks, and as a sweetener in food products.

Mechanism of Action

D-Ribose exerts its effects primarily through its role in the synthesis of ATP. It is a key substrate in the pentose phosphate pathway, leading to the formation of ribose-5-phosphate, which is further converted into nucleotides. These nucleotides are essential for the synthesis of ATP, which provides energy for various cellular processes. This compound supplementation can enhance ATP production, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Comparison with Similar Compounds

Deoxyribose: A component of deoxyribonucleic acid (DNA), differing from D-Ribose by the absence of one oxygen atom.

Ribulose: A ketopentose sugar involved in the Calvin cycle of photosynthesis.

Xylulose: Another ketopentose sugar, involved in the pentose phosphate pathway.

Comparison:

This compound vs. Deoxyribose: this compound is involved in RNA synthesis, while deoxyribose is a component of DNA. The presence of an additional hydroxyl group in this compound makes it more reactive in certain biochemical pathways.

This compound vs. Ribulose and Xylulose: While all three sugars are pentoses, this compound is an aldose, whereas ribulose and xylulose are ketoses. This structural difference influences their roles in metabolic pathways and their reactivity.

This compound’s unique role in ATP synthesis and its involvement in critical metabolic pathways highlight its importance in both biological and industrial contexts.

Biological Activity

D-Ribose is a naturally occurring monosaccharide that plays a crucial role in cellular energy production, particularly within the mitochondria. It is integral in the synthesis of adenosine triphosphate (ATP), the primary energy carrier in cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Energy Production

This compound is essential in the pentose phosphate pathway, which is vital for nucleotide synthesis and energy production. When cellular energy levels are low, such as during ischemia or mitochondrial dysfunction, supplemental this compound can enhance ATP synthesis by providing ribose-5-phosphate, a precursor for ATP production. This mechanism has been shown to be beneficial in various conditions characterized by energy deficits, including heart disease and chronic fatigue syndrome .

NLRP3 Inflammasome Activation

Recent studies have indicated that this compound may also induce the activation of the NLRP3 inflammasome, a component of the innate immune system that plays a role in inflammation and cell death. In an animal study, this compound administration led to increased NLRP3 activation in podocytes, contributing to glomerular injury through the accumulation of advanced glycation end-products (AGEs) and receptor for AGEs (RAGE) signaling pathways. This suggests that while this compound has beneficial effects on energy metabolism, it may also have adverse effects related to inflammation and kidney health .

Cardiovascular Health

Research indicates that this compound supplementation can improve cardiac function in patients with coronary artery disease and congestive heart failure. A study found that patients receiving this compound exhibited improved exercise tolerance and reduced symptoms of fatigue . This effect is attributed to enhanced ATP levels in heart cells, which improves myocardial energy metabolism.

Mitochondrial Dysfunction

This compound has been explored as a potential treatment for mitochondrial diseases where ATP production is compromised. Studies suggest that supplementation can alleviate symptoms associated with mitochondrial dysfunction by restoring energy levels within affected cells .

Case Studies

- Heart Disease : In a clinical trial involving patients with heart failure, those treated with this compound reported significant improvements in quality of life and exercise capacity compared to the placebo group.

- Chronic Fatigue Syndrome : Patients with chronic fatigue syndrome showed marked improvement in fatigue levels and overall well-being after this compound supplementation over several weeks.

Summary of Key Studies

Conclusion from Research

The dual roles of this compound highlight its potential as both a therapeutic agent for enhancing cellular energy and a compound that may contribute to inflammatory processes under certain conditions. Further research is necessary to fully understand its implications for long-term health and its safety profile.

Properties

CAS No. |

10257-32-6 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

physical_description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

vapor_pressure |

0.00000085 [mmHg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.